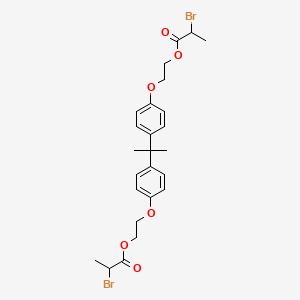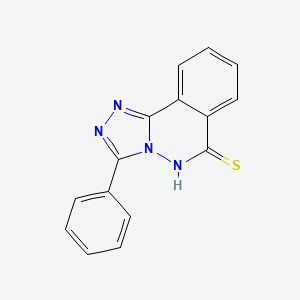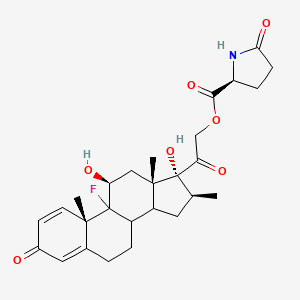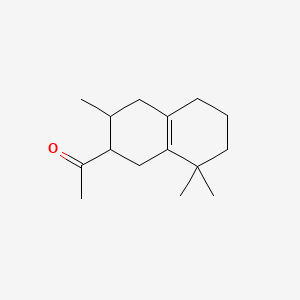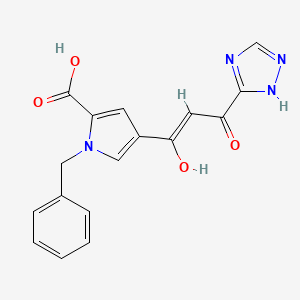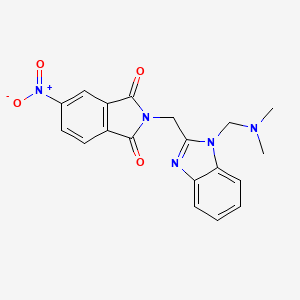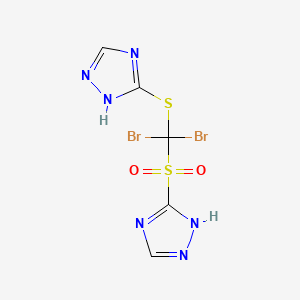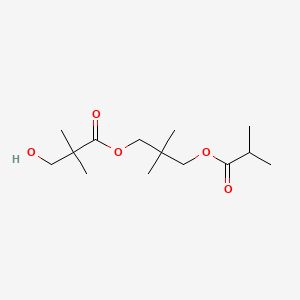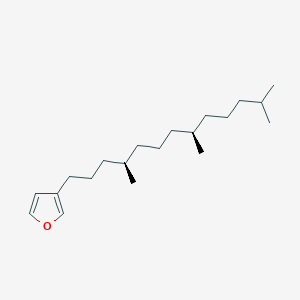
Furan, 3-(4,8,12-trimethyltridecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 3-(4,8,12-trimethyltridecyl)-: is an organic compound with the molecular formula C20H36O . It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This specific derivative is characterized by a long alkyl chain with three methyl groups attached at positions 4, 8, and 12.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,8,12-trimethyltridecyl)furan can be achieved through two general routes:
Preparation of 3-furoic acid: This involves improved procedures for the preparation of 3-furoic acid, which is then used as a precursor for further reactions.
Thermal cyclization and dehydration of 1,2,3,4-tetraols: This method involves the thermal cyclization and dehydration of tetraols to form the furan ring.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Furan derivatives can undergo oxidation reactions, typically forming furanones or other oxygenated products.
Reduction: Reduction of furan derivatives can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
Industry
Mecanismo De Acción
The mechanism of action of 3-(4,8,12-trimethyltridecyl)furan is not well-documented. like other furan derivatives, it may interact with biological molecules through various pathways, including:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA: Potentially causing mutations or modulating gene expression.
Modulating cellular pathways: Affecting signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Furan: The parent compound with a simpler structure.
2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.
Tetrahydrofuran: A fully saturated derivative of furan.
Uniqueness
- The presence of a long alkyl chain with three methyl groups makes 3-(4,8,12-trimethyltridecyl)furan unique compared to other furan derivatives. This structural feature may impart distinct physical and chemical properties, as well as unique biological activities .
Propiedades
Número CAS |
42933-00-6 |
|---|---|
Fórmula molecular |
C20H36O |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
3-[(4R,8R)-4,8,12-trimethyltridecyl]furan |
InChI |
InChI=1S/C20H36O/c1-17(2)8-5-9-18(3)10-6-11-19(4)12-7-13-20-14-15-21-16-20/h14-19H,5-13H2,1-4H3/t18-,19-/m1/s1 |
Clave InChI |
CHZUUUHGNBICAM-RTBURBONSA-N |
SMILES isomérico |
C[C@@H](CCCC1=COC=C1)CCC[C@H](C)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


